molecular formula C9H20N2O B13605987 1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol

1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol

Cat. No.: B13605987
M. Wt: 172.27 g/mol
InChI Key: UJCRKJJBHYMHDX-UHFFFAOYSA-N
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Description

1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol is an organic compound that belongs to the class of amino alcohols It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol typically involves the reaction of 2-methyl-2-aminobutanol with pyrrolidine under specific conditions. One common method includes:

    Starting Materials: 2-methyl-2-aminobutanol and pyrrolidine.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: This compound also features a pyrrolidine ring and is used in similar applications.

    4-(Pyrrolidin-1-yl)benzonitrile: Another compound with a pyrrolidine ring, used in medicinal chemistry.

Uniqueness

1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol is unique due to its specific structure, which combines an amino alcohol with a pyrrolidine ring

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

1-amino-2-methyl-4-pyrrolidin-1-ylbutan-2-ol

InChI

InChI=1S/C9H20N2O/c1-9(12,8-10)4-7-11-5-2-3-6-11/h12H,2-8,10H2,1H3

InChI Key

UJCRKJJBHYMHDX-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1CCCC1)(CN)O

Origin of Product

United States

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